Cas no 2910-85-2 (4-(3-methylbutoxy)benzoic Acid)

4-(3-Methylbutoxy)benzoic acid is a substituted benzoic acid derivative featuring a 3-methylbutoxy group at the para position. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the preparation of more complex molecules. The presence of the branched alkoxy chain may influence solubility and reactivity, making it useful in tailored chemical reactions. Its benzoic acid core provides a versatile functional group for further derivatization, such as esterification or amidation. The compound's structural features suggest applicability in materials science or bioactive compound development, though specific applications depend on further functionalization and research.
4-(3-methylbutoxy)benzoic Acid structure
2910-85-2 structure
Product Name:4-(3-methylbutoxy)benzoic Acid
CAS No:2910-85-2
MF:C12H16O3
MW:208.253643989563
MDL:MFCD01814579
CID:262772
PubChem ID:251293
Update Time:2025-05-20

4-(3-methylbutoxy)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Isopentyloxy)benzoic acid
    • 4-(3-methylbutoxy)benzoic acid
    • 4-(Isopentyloxy)benzenecarboxylic acid
    • Benzoic acid,4-(3-methylbutoxy)-
    • 4-(3-methylbutoxy)-benzoic acid
    • 4-Isoamyloxy-benzoesaeure
    • 4-Isopentyloxy-benzoesaeure
    • NCIOpen2_003318
    • AN-329/11839488
    • SMR000061762
    • HMS1553K16
    • MFCD01814579
    • 4-(3-METHYL-BUTOXY)-BENZOICACID
    • A876525
    • SCHEMBL6538723
    • 2910-85-2
    • Benzoic acid, 4-(3-methylbutoxy)-
    • 12N-257
    • J-513758
    • CAA91085
    • FT-0677562
    • DTXSID90290877
    • NSC 71588
    • MLS000048772
    • 4-(3-Methyl-butoxy)-benzoic acid
    • EN300-04346
    • NSC71588
    • YNYYRDUFMDDJMV-UHFFFAOYSA-N
    • TimTec1_006924
    • CHEMBL1506052
    • HMS2173F14
    • Z56862735
    • 4-(isopentyloxy)benzoicacid
    • NSC-71588
    • 4-isoamyloxybenzoic acid
    • 4-iso-Pentoxybenzoic acid
    • AKOS000264158
    • STL065494
    • G31118
    • 4-(3-methylbutoxy)benzoic Acid
    • MDL: MFCD01814579
    • Inchi: 1S/C12H16O3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)
    • InChI Key: YNYYRDUFMDDJMV-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C(=O)O)=CC=1)CCC(C)C

Computed Properties

  • Exact Mass: 208.11000
  • Monoisotopic Mass: 208.11
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: 142-144
  • Boiling Point: 326.8±15.0 °C at 760 mmHg
  • Flash Point: 121.5±13.9 °C
  • Refractive Index: 1.518
  • PSA: 46.53000
  • LogP: 2.80970
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

4-(3-methylbutoxy)benzoic Acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-(3-methylbutoxy)benzoic Acid Suppliers

Amadis Chemical Company Limited
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(CAS:2910-85-2)4-(3-methylbutoxy)benzoic Acid
Order Number:A876525
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:50
Price ($):255.0
Email:sales@amadischem.com

Additional information on 4-(3-methylbutoxy)benzoic Acid

Professional Introduction to 4-(3-methylbutoxy)benzoic Acid (CAS No. 2910-85-2)

4-(3-methylbutoxy)benzoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 2910-85-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a benzoic acid core substituted with a 3-methylbutoxy group, has garnered attention due to its versatile applications in drug development, particularly in the synthesis of bioactive molecules and as an intermediate in the production of specialized ligands for enzyme inhibition studies. The structural motif of this compound not only contributes to its unique physicochemical properties but also underpins its potential utility in addressing various therapeutic challenges.

The benzoic acid moiety is a well-documented pharmacophore in medicinal chemistry, known for its role in modulating biological pathways through interactions with enzymes and receptors. The introduction of the 3-methylbutoxy side chain into the benzoic acid framework introduces steric and electronic modifications that can influence the compound's solubility, metabolic stability, and binding affinity. These attributes make 4-(3-methylbutoxy)benzoic Acid a valuable scaffold for designing molecules with enhanced pharmacokinetic profiles and improved target specificity.

Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of 4-(3-methylbutoxy)benzoic Acid as a building block for drug discovery. Studies utilizing advanced docking algorithms have demonstrated its suitability for targeting enzymes involved in inflammatory and metabolic disorders. For instance, preliminary computational studies suggest that derivatives of this compound may interact effectively with cyclooxygenase-2 (COX-2), a key enzyme implicated in pain and inflammation. The bulky 3-methylbutoxy group is predicted to occupy hydrophobic pockets within the enzyme's active site, thereby modulating catalytic activity.

In parallel, experimental investigations have explored the synthesis of novel analogs derived from 4-(3-methylbutoxy)benzoic Acid to enhance their bioactivity. Researchers have employed strategic modifications to the methylbutoxy side chain, such as introducing fluorine atoms or altering the carbon chain length, to optimize pharmacological properties. These efforts have led to the identification of several promising candidates that exhibit improved efficacy in preclinical models of oxidative stress and neurodegeneration. The structural diversity generated from these modifications underscores the versatility of 4-(3-methylbutoxy)benzoic Acid as a chemical probe.

The compound's relevance extends beyond traditional pharmaceutical applications. In agrochemical research, derivatives of 4-(3-methylbutoxy)benzoic Acid have been investigated for their potential as growth regulators or pest deterrents. The benzoic acid core is known to interact with plant hormone pathways, while the 3-methylbutoxy group can influence membrane permeability in target organisms. Such interactions make this class of compounds attractive for developing environmentally sustainable agricultural solutions.

From a synthetic chemistry perspective, 4-(3-methylbutoxy)benzoic Acid serves as a versatile intermediate in organic transformations. Its benzoic acid moiety participates in classical reactions such as esterification, amidation, and reduction, enabling access to a wide range of functionalized derivatives. Additionally, the presence of the 3-methylbutoxy group allows for selective modifications at different positions along the carbon chain, facilitating the construction of complex molecular architectures. These synthetic attributes make it an indispensable tool for chemists engaged in drug discovery and material science.

The growing interest in green chemistry has also prompted research into sustainable synthetic routes for producing 4-(3-methylbutoxy)benzoic Acid. Recent reports highlight catalytic methods that minimize waste generation and energy consumption while maintaining high yields. Such innovations align with global efforts to promote sustainable chemical manufacturing practices and reduce environmental impact.

Future directions in research on 4-(3-methylbutoxy)benzoic Acid may focus on exploring its role in emerging therapeutic areas such as oncology and immunomodulation. Preliminary data suggest that analogs of this compound could modulate signaling pathways associated with cancer cell proliferation and immune responses. By leveraging structural modifications guided by computational predictions and experimental validation, scientists aim to develop next-generation therapeutics with enhanced efficacy and safety profiles.

In conclusion, 4-(3-methylbutoxy)benzoic Acid (CAS No. 2910-85-2) represents a multifaceted compound with significant potential across multiple domains of chemical research and application. Its unique structural features combined with recent advancements in drug design methodologies position it as a cornerstone molecule for future innovations in pharmaceuticals, agrochemicals, and materials science.

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Amadis Chemical Company Limited
(CAS:2910-85-2)4-(3-methylbutoxy)benzoic Acid
A876525
Purity:99%
Quantity:1g
Price ($):255.0
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